molecular formula C5H7F3N4O B13630599 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine

1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13630599
M. Wt: 196.13 g/mol
InChI Key: ZVYATCPVQPRIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine is a compound that features a trifluoromethoxy group, which is known for its increased stability and lipophilicity. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Industrial production methods often involve the use of boron reagents tailored for specific coupling conditions .

Chemical Reactions Analysis

1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include N-bromosuccinimide (NBS) and other halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In the field of chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a pharmaceutical agent due to its stability and lipophilicity . In the industry, it is used in the development of agrochemicals and other bioactive compounds .

Mechanism of Action

Comparison with Similar Compounds

1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine can be compared with other compounds that contain the trifluoromethoxy group. Similar compounds include trifluoromethyl ethers and other fluorinated bioactives .

Properties

Molecular Formula

C5H7F3N4O

Molecular Weight

196.13 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H7F3N4O/c6-5(7,8)13-2-1-12-3-10-4(9)11-12/h3H,1-2H2,(H2,9,11)

InChI Key

ZVYATCPVQPRIFJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCOC(F)(F)F)N

Origin of Product

United States

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